REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[N:6][CH:7]=1.[Br:10][C:11]1[CH:12]=[CH:13][C:14]([Cl:20])=[C:15]([CH:19]=1)[C:16](O)=O>>[Br:10][C:11]1[CH:12]=[CH:13][C:14]([Cl:20])=[C:15]([C:16]2[NH:9][C:4]3[C:5]([N:8]=2)=[N:6][CH:7]=[C:2]([CH3:1])[CH:3]=3)[CH:19]=1
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=NC1)N)N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C(=O)O)C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Intermediate I-4 was synthesized in a similar fashion
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Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC(=C(C1)C=1NC=2C(=NC=C(C2)C)N1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |